2-Brom-5-Cyclopropyl-1,3,4-thiadiazol

Übersicht

Beschreibung

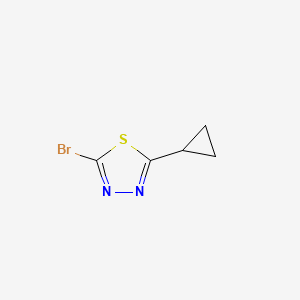

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C5H5BrN2S and its molecular weight is 205.08 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

2-Brom-5-Cyclopropyl-1,3,4-thiadiazol: Derivate wurden auf ihr Potenzial als Antitumormittel untersucht. Der Thiadiazolring ist ein Bioisoster von Pyrimidin, das Bestandteil von drei Nukleobasen ist, wodurch diese Derivate die DNA-Replikationsprozesse stören können. Diese Störung kann die Replikation von Krebszellen hemmen und ist damit ein vielversprechender Weg für die Entwicklung von Antitumormitteln .

Antibakterielle und Antimykotische Eigenschaften

Thiadiazolderivate weisen signifikante antibakterielle und antimykotische Aktivitäten auf. Diese Eigenschaften machen sie wertvoll für die Entwicklung neuer Behandlungen für bakterielle und Pilzinfektionen. Die strukturelle Modifikation bekannter Derivate mit dokumentierter Aktivität ist eine gängige Methode zur Entdeckung neuer Verbindungen mit verbesserter Wirksamkeit .

Antituberkulose-Aktivität

Der Kampf gegen Tuberkulose (TB) hat Forscher dazu veranlasst, Thiadiazolderivate als potenzielle Antituberkulosemittel zu untersuchen. Ihre Fähigkeit, die bakterielle Zellreplikation zu stören, macht sie zu geeigneten Kandidaten für die Entwicklung von TB-Medikamenten .

Antivirene Anwendungen

Die strukturelle Ähnlichkeit von Thiadiazol mit Nukleobasen verleiht diesen Verbindungen auch antivirale Eigenschaften. Sie können potenziell die Virusreplikation hemmen, indem sie die Nukleinsäuresynthese stören, und bieten so einen Weg zur Entwicklung neuer antiviraler Medikamente .

Hemmung der Carboanhydrase

This compound: wurde auf seine Rolle als Carboanhydrase-Hemmer untersucht. Diese Aktivität ist entscheidend für die Behandlung von Erkrankungen wie Glaukom, Epilepsie und Höhenkrankheit sowie für die Behandlung von Flüssigkeitsretention .

Entzündungshemmende und analgetische Wirkungen

Diese Derivate haben sich als vielversprechend bei der Behandlung von Entzündungen und Schmerzen erwiesen. Indem sie die Entzündungsreaktion des Körpers modulieren, können sie zur Entwicklung neuer entzündungshemmender und schmerzlindernder Medikamente eingesetzt werden .

Wirkmechanismus

Target of Action

It’s worth noting that thiadiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

Thiadiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . More research is needed to elucidate the specific interactions and changes caused by this compound.

Biochemical Pathways

Thiadiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as changes in cellular processes

Result of Action

Thiadiazole derivatives have been found to have a variety of biological activities, suggesting that they may have diverse molecular and cellular effects

Biochemische Analyse

Biochemical Properties

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and other regulatory proteins. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the enzymes, leading to changes in biochemical pathways and cellular processes .

Cellular Effects

The effects of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole on cellular processes are profound and multifaceted. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as CDKs, by binding to their active sites. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by optimizing the dosage regimen .

Metabolic Pathways

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in the metabolism of nucleotides, amino acids, and lipids, leading to changes in metabolic flux and metabolite levels. Additionally, 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole can affect the activity of cofactors such as NADH and FADH2, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in target tissues. Additionally, 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole can bind to plasma proteins, which can influence its distribution and bioavailability .

Subcellular Localization

The subcellular localization of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Biologische Aktivität

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family, characterized by the presence of a bromine atom and a cyclopropyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features of thiadiazoles contribute to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The molecular formula of 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is CHBrNS. Its structure includes a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

Synthesis

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole can be synthesized through the bromination of 5-cyclopropyl-1,3,4-thiadiazole using agents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane . This synthesis route is crucial for obtaining the compound in sufficient purity for biological testing.

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole possess activity against various bacterial strains . The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of thiadiazole derivatives. For example:

- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (breast cancer). The IC values for these compounds ranged from 0.74 to 10 µg/mL .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways, including modulation of apoptotic proteins .

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole | HCT116 | 3.29 |

| Similar Thiadiazole Derivative | MCF-7 | 10.0 |

Neuroprotective Effects

Thiadiazole derivatives have shown promise in neuroprotection studies. They are believed to modulate glutamate receptors in the central nervous system, which are critical in neurodegenerative disease pathogenesis . This modulation can potentially reduce excitotoxicity associated with conditions like Alzheimer's disease.

Case Studies

- Antimalarial Activity : A study highlighted a derivative related to 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole that exhibited significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. In vivo studies in murine models showed prolonged survival rates upon treatment .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar thiadiazoles against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Eigenschaften

IUPAC Name |

2-bromo-5-cyclopropyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJLUEJDUYUPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914206-51-2 | |

| Record name | 2-bromo-5-cyclopropyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.